molecular formula C19H13ClF2 B170841 1-[Chloro(4-fluorophenyl)phenylmethyl]-2-fluorobenzene CAS No. 128092-75-1

1-[Chloro(4-fluorophenyl)phenylmethyl]-2-fluorobenzene

Cat. No.: B170841
CAS No.: 128092-75-1
M. Wt: 314.8 g/mol
InChI Key: QMDUCVYRINJLBT-UHFFFAOYSA-N
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Description

1-[Chloro(4-fluorophenyl)phenylmethyl]-2-fluorobenzene is a chemical compound with the molecular formula C19H13ClF2. It is known for its unique structural properties, which include a chloro group, two fluorophenyl groups, and a phenylmethyl group. This compound is used in various scientific research applications due to its distinct chemical characteristics .

Preparation Methods

The synthesis of 1-[Chloro(4-fluorophenyl)phenylmethyl]-2-fluorobenzene typically involves the reaction of 4-fluorobenzyl chloride with 2-fluorobenzene in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-[Chloro(4-fluorophenyl)phenylmethyl]-2-fluorobenzene undergoes various chemical reactions, including:

Scientific Research Applications

1-[Chloro(4-fluorophenyl)phenylmethyl]-2-fluorobenzene is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 1-[Chloro(4-fluorophenyl)phenylmethyl]-2-fluorobenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

1-[Chloro(4-fluorophenyl)phenylmethyl]-2-fluorobenzene can be compared with similar compounds such as:

  • 1-[Chloro(4-fluorophenyl)phenylmethyl]-4-fluorobenzene
  • 1-[Chloro(4-fluorophenyl)phenylmethyl]-3-fluorobenzene
  • 1-[Chloro(4-fluorophenyl)phenylmethyl]-5-fluorobenzene

These compounds share similar structural features but differ in the position of the fluorine atoms, which can influence their chemical reactivity and biological activity. The unique positioning of the fluorine atoms in this compound contributes to its distinct properties and applications .

Properties

IUPAC Name

1-[chloro-(2-fluorophenyl)-phenylmethyl]-4-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClF2/c20-19(14-6-2-1-3-7-14,15-10-12-16(21)13-11-15)17-8-4-5-9-18(17)22/h1-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMDUCVYRINJLBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=C(C=C2)F)(C3=CC=CC=C3F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90561892
Record name 1-[Chloro(4-fluorophenyl)phenylmethyl]-2-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90561892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128092-75-1
Record name 1-[Chloro(4-fluorophenyl)phenylmethyl]-2-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90561892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

(2-Fluorophenyl)-(4-fluorophenyl)phenylmethanol (1.47 g, 5.0 mmol) was added to a 20% solution of acetyl chloride in dichloromethane (10 mL) at rt. The resulting solution was stirred for 12 h after which the solvent was removed by evaporation. Toluene (2×20 mL) was added to the residue and evaporated to afford crude 2-fluorophenyl-(4-fluorophenyl)phenylchloromethane which was used without purification in the next step.
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